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Abstract

This technical guide provides a comprehensive overview of the available spectroscopic data for
Methyl 6-iodonicotinate (CAS No: 173157-33-0), a halogenated pyridine derivative of interest
in pharmaceutical and chemical synthesis. Due to the limited availability of experimental
spectra for Methyl 6-iodonicotinate in public databases, this document presents its known
physical and chemical properties. For illustrative purposes, experimental data for the
analogous compound, Methyl 6-chloronicotinate, is provided, alongside expected
spectroscopic values for the target compound based on established principles. Furthermore,
detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) are outlined to guide researchers in the characterization of
this and similar compounds.

Introduction

Methyl 6-iodonicotinate, with the molecular formula C7HsINOz2, is a valuable intermediate in
organic synthesis. Accurate spectroscopic characterization is crucial for confirming its identity,
purity, and structure in research and development settings. This guide aims to collate the
available information and provide a framework for its empirical spectroscopic analysis.
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Physicochemical Properties of Methyl 6-
iodonicotinate

While experimental spectroscopic data is scarce, the fundamental physicochemical properties
of Methyl 6-iodonicotinate have been computed and are summarized below.

Property Value

Molecular Formula C7HsINO:2

Molecular Weight 263.03 g/mol

IUPAC Name methyl 6-iodopyridine-3-carboxylate
CAS Number 173157-33-0

Spectroscopic Data
Analogous Compound Data: Methyl 6-chloronicotinate

For the purpose of comparison, the experimental spectroscopic data for the structurally similar
compound, Methyl 6-chloronicotinate (CAS No: 73781-91-6), is presented below. This data can
serve as a useful reference for interpreting the spectra of Methyl 6-iodonicotinate.

Infrared (IR) Spectrum Data of Methyl 6-chloronicotinate

Wavenumber (cm—?) Intensity Assignment

~3000 Medium Aromatic C-H Stretch
~1730 Strong C=0 (Ester) Stretch
~1600, ~1450 Medium-Strong Aromatic C=C Stretch
~1250 Strong C-O (Ester) Stretch
~1100 Medium C-ClI Stretch

Data sourced from NIST Chemistry WebBook.
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Mass Spectrometry (MS) Data of Methyl 6-chloronicotinate

m/z Relative Intensity Possible Fragment

[M]* (Molecular lon, with 35CI/

171/173 High _

37Cl isotopes)
140/142 Medium [M-OCHs]*
112/114 Low [M-COOCH;s]*

Data sourced from NIST Chemistry WebBook.

Expected Spectroscopic Data for Methyl 6-
iodonicotinate

The following tables outline the expected NMR and IR spectral data for Methyl 6-
iodonicotinate, based on established spectroscopic principles and comparison with analogous
structures.

Expected *H NMR Data (in CDCls)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~8.9 d 1H H-2
~8.1 dd 1H H-4
~7.6 d 1H H-5
~3.9 S 3H -OCHs

Expected 3C NMR Data (in CDCI3)
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Chemical Shift (6, ppm) Assighment
~164 C=0

~155 C-2

~145 C-4

~130 C-5

~125 C-3

~95 C-6

~53 -OCHs

Expected Infrared (IR) Absorption Bands

Wavenumber (cm~?)

Functional Group

3100-3000

Aromatic C-H Stretch

1735-1715

C=0 (Ester) Stretch

1600-1585, 1500-1400

Aromatic C=C Stretch

1300-1200

C-O (Ester) Stretch

~1050

C-| Stretch

Expected Mass Spectrometry (MS) Fragmentation

m/z Fragment

263 [M]* (Molecular lon)

232 [M-OCHs]*

204 [M-COOCHs]*

127 I+
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Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for Methyl 6-
iodonicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

[¢]

Weigh 5-10 mg of the sample for tH NMR (20-50 mg for 13C NMR) into a clean, dry vial.

o

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds).

[e]

Ensure the sample is fully dissolved.

Filter the solution into a 5 mm NMR tube.

o

e 1H NMR Acquisition:

o Use a standard one-pulse sequence.

o Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

o Process the data with appropriate phasing and baseline correction.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
e 13C NMR Acquisition:

o Use a proton-decoupled pulse sequence.

o Acquire a larger number of scans due to the low natural abundance of 13C.

o Process and reference the spectrum similarly to the *H NMR.

Infrared (IR) Spectroscopy

o Sample Preparation (ATR):
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o Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
o Place a small amount of the solid sample directly onto the crystal.

o Apply pressure to ensure good contact.

o Data Acquisition:
o Collect a background spectrum of the empty ATR crystal.
o Collect the sample spectrum.

o The instrument will generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

e Sample Preparation (for ESI or APCI):

o Prepare a dilute solution of the sample (e.g., 1-10 ug/mL) in a suitable solvent (e.g.,
methanol, acetonitrile).

» Data Acquisition:
o Infuse the sample solution into the mass spectrometer.

o Use an appropriate ionization technique (e.g., Electrospray lonization - ESI, or
Atmospheric Pressure Chemical lonization - APCI).

o Acquire the spectrum in positive ion mode to observe the molecular ion [M]* or protonated
molecule [M+H]*.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of
an organic compound like Methyl 6-iodonicotinate.
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Caption: General workflow for spectroscopic analysis of an organic compound.

» To cite this document: BenchChem. [Spectroscopic Data for Methyl 6-iodonicotinate: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b169652#spectroscopic-data-for-methyl-6-
iodonicotinate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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